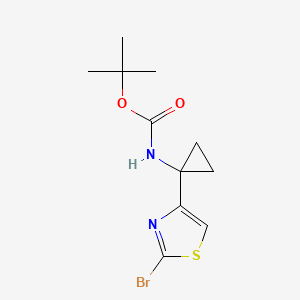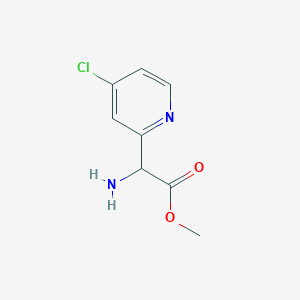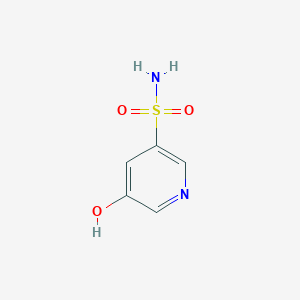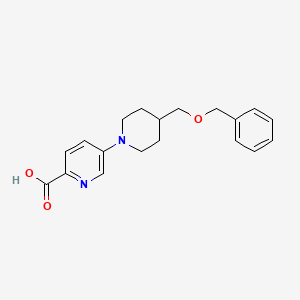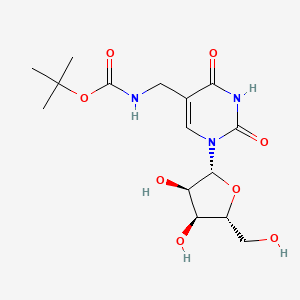
5-n-Boc-aminomethyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-N-Boc-aminomethyluridine is a nucleoside analog, specifically a thymidine analog, with a molecular formula of C15H23N3O8. This compound is known for its insertional activity towards replicated DNA, making it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-N-Boc-aminomethyluridine typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The starting material, 5-aminomethyluridine, undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to yield the Boc-protected derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. The compound is then purified using techniques like crystallization or chromatography to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: 5-N-Boc-aminomethyluridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The Boc-protected amino group can be reduced to yield the free amine.
Substitution: The uridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium azide (NaN3) or iodide (I-).
Major Products Formed:
Oxidation: Amine oxides
Reduction: Free amines
Substitution: Substituted uridine derivatives
Aplicaciones Científicas De Investigación
5-N-Boc-aminomethyluridine is extensively used in scientific research due to its ability to label cells and track DNA synthesis. It is particularly useful in:
Chemistry: Studying nucleoside analogs and their interactions with enzymes.
Biology: Investigating DNA replication and repair mechanisms.
Medicine: Developing antiviral and anticancer agents.
Industry: Producing labeled nucleosides for diagnostic and therapeutic applications.
Mecanismo De Acción
The compound exerts its effects by mimicking the natural nucleoside thymidine, which is incorporated into DNA during replication. Once incorporated, it disrupts normal DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
5-azacytidine
5-fluorouracil
5-aminomethyluridine
Propiedades
Fórmula molecular |
C15H23N3O8 |
|---|---|
Peso molecular |
373.36 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate |
InChI |
InChI=1S/C15H23N3O8/c1-15(2,3)26-14(24)16-4-7-5-18(13(23)17-11(7)22)12-10(21)9(20)8(6-19)25-12/h5,8-10,12,19-21H,4,6H2,1-3H3,(H,16,24)(H,17,22,23)/t8-,9-,10-,12-/m1/s1 |
Clave InChI |
ZGNPHMCMMGKKGO-DNRKLUKYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


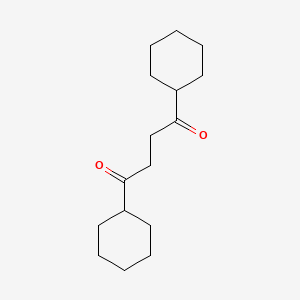
![3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol](/img/structure/B15364035.png)
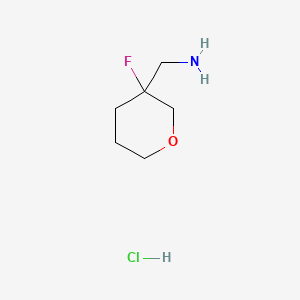
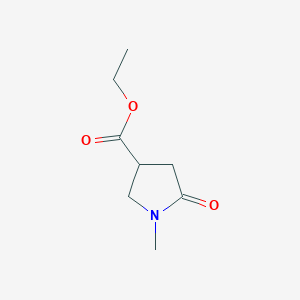
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)

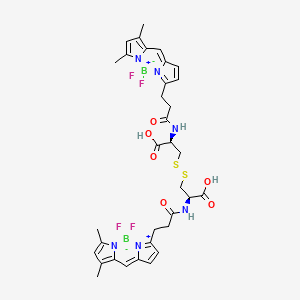
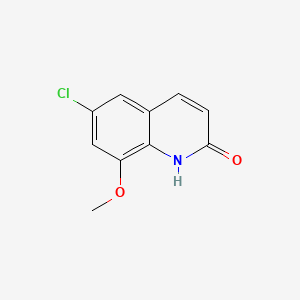
![1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B15364080.png)
